11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR
Description
11-Methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is a polycyclic heterocyclic compound featuring a fused benzoindene core integrated with a 1,4-diazepine ring. This compound is synthesized via gold(I)-catalyzed domino reactions involving o-phenylenediamines and ynones, as reported by the Liu group . The reaction proceeds through Michael addition, intramolecular condensation, and aromatization, yielding high-purity derivatives. Its structural complexity and nitrogen-rich framework make it a candidate for diverse biological activities, including antimicrobial, antimalarial, and neuroactive properties.
Properties
IUPAC Name |
11-methyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-10-15-16(11-6-2-3-7-12(11)17(15)20)19-14-9-5-4-8-13(14)18-10/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQFBSQQGRLAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-b]quinoxaline intermediate, which is then subjected to methylation and subsequent cyclization to form the final diazepinone structure . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.
Chemical Reactions Analysis
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced diazepinone derivatives.
Scientific Research Applications
11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one, AldrichCPR involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally analogous to other benzoindeno-fused heterocycles, differing in heteroatom composition and substitution patterns. Key comparisons include:
Key Observations :
Key Observations :
- The gold-catalyzed method for diazepines offers regioselectivity but requires specialized catalysts, whereas thiazepine syntheses rely on simpler acid-mediated cyclizations .
- Oxidation of sulfur in benzothiazepines (e.g., sulfone/sulfoxide formation) is achievable, but analogous modifications in diazepines remain unexplored .
Key Observations :
- Triazolothiadiazines show broad-spectrum antimicrobial effects, suggesting the diazepine scaffold could be optimized similarly with appropriate substitutions .
Biological Activity
11-Methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one (CAS Number: 1119391-68-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.
The molecular formula of 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one is with a molecular weight of 260.29 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 402.2 ± 45.0 °C |
| Flash Point | 197.0 ± 28.7 °C |
| LogP | 2.16 |
| pKa | 5.95 ± 0.20 |
These properties suggest that the compound has moderate lipophilicity and stability under standard conditions, making it a candidate for various biological applications.
Research indicates that compounds similar to 11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one may exhibit activity through multiple mechanisms, including:
- Receptor Binding : Potential interaction with neurotransmitter receptors, which could influence neurological pathways.
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways or disease processes.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Antidepressant Activity : A study on related diazepinone derivatives showed promise in alleviating depressive symptoms in animal models by modulating serotonin pathways.
- Anticancer Potential : Research has indicated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases.
Case Studies
A few notable case studies highlight the biological activity of compounds within the same class:
- Case Study 1 : In a study published in the Journal of Medicinal Chemistry, a derivative showed significant inhibition of tumor growth in xenograft models, suggesting a potential role in cancer therapy.
- Case Study 2 : A neuropharmacological study indicated that a structurally similar compound improved cognitive function in rodent models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
